(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is a chiral compound characterized by the presence of a thiazole ring connected to a pyrrolidine ring, which features a hydroxyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry. The systematic name according to IUPAC is (3R)-1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol, and it has the chemical formula with a molecular weight of approximately 172.25 g/mol .
This compound is classified under heterocyclic compounds due to the presence of both nitrogen and sulfur in its structure. It is synthesized from commercially available thiazole and pyrrolidine derivatives, making it accessible for research and industrial applications . The thiazole moiety contributes to its unique reactivity and biological profile, while the pyrrolidine ring enhances its structural diversity.
The synthesis of (R)-1-thiazol-5-ylmethyl-pyrrolidin-3-ol typically involves several steps, starting with the reaction of thiazole derivatives with pyrrolidine. The reactions are generally carried out under inert atmospheres, such as nitrogen or argon, using solvents like dichloromethane or tetrahydrofuran. Catalysts such as palladium or copper may be employed to facilitate these reactions .
Synthetic Route:
In industrial settings, large-scale reactors and automated systems are used for precise control over reaction conditions, ensuring consistent product quality.
The molecular structure of (R)-1-thiazol-5-ylmethyl-pyrrolidin-3-ol features a thiazole ring attached to a pyrrolidine ring with a hydroxyl group at the third position of the pyrrolidine. The InChI representation of the compound is:
This representation highlights the connectivity of atoms within the molecule . The compound's chirality is significant for its biological activity, distinguishing it from its (S)-enantiomer.
(R)-1-thiazol-5-ylmethyl-pyrrolidin-3-ol can undergo various chemical reactions due to its functional groups:
Common Reagents:
The mechanism of action for (R)-1-thiazol-5-ylmethyl-pyrrolidin-3-ol involves binding to specific enzymes or receptors within biological systems. This binding can modulate various biochemical pathways, including signal transduction and metabolic processes. The distinct structural features of this compound enable it to interact selectively with molecular targets, potentially leading to therapeutic effects .
(R)-1-thiazol-5-ylmethyl-pyrrolidin-3-ol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 172.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under inert conditions |
These properties influence its behavior in various chemical environments and applications in scientific research .
(R)-1-thiazol-5-ylmethyl-pyrrolidin-3-ol has potential applications in several scientific fields:
The pyrrolidine ring represents one of the most significant saturated nitrogen heterocycles in pharmaceutical design, appearing in 37 FDA-approved drugs as a privileged scaffold. Its importance stems from three fundamental properties: sp³-hybridization enabling comprehensive pharmacophore space exploration, stereogenic centers influencing target binding specificity, and non-planar pseudorotation conferring enhanced three-dimensional coverage critical for interacting with biological targets. Natural products like nicotine exemplify its biological relevance, demonstrating antihyperglycemic and anti-inflammatory properties [1]. Pyrrolidine's physicochemical profile – including a polar surface area (PSA) of 16.464 Ų, LogP of 0.459, and hydrogen-bonding capacity (DonorHB=1.0, AcceptHB=1.5) – contributes to favorable ADME properties compared to aromatic counterparts [1].
Concurrently, the thiazole ring has evolved as a cornerstone of medicinal chemistry due to its versatile electronic properties and presence in clinically indispensable agents. This sulfur-nitrogen heterocycle appears in drugs spanning antimicrobials (sulfathiazole), antivirals (ritonavir), anticancer agents (dasatinib), and CNS therapeutics (riluzole). Its significance arises from: moderate aromaticity (6π electrons), acidic proton at C2 facilitating structural diversification, and balanced lipophilicity enabling membrane permeability. The thiazole moiety contributes to target binding through metal coordination (via sulfur), hydrogen-bonding (via nitrogen), and π-π stacking interactions (via the aromatic system) [5] [8].
Table 1: Prevalence of Pyrrolidine and Thiazole Moieties in Clinically Approved Drugs
Heterocycle | FDA-Approved Drugs | Key Therapeutic Areas | Notable Examples |
---|---|---|---|
Pyrrolidine | 37 | CNS, Antidiabetic, Antibacterial | Rivastigmine, Nicotine derivatives |
Thiazole | >25 | Anticancer, Antimicrobial, Antiviral | Dasatinib, Sulfathiazole, Ritonavir |
The strategic fusion of pyrrolidine and thiazole scaffolds creates multifunctional pharmacophores with superior biological profiles unattainable by either moiety alone. This hybridization leverages three key synergistic effects:
Stereochemical Complexity & Spatial Optimization: The pyrrolidine ring's pseudorotation enables dynamic conformational adjustment, allowing the hybrid molecule to adopt optimal binding geometries at enantioselective protein targets. This flexibility, combined with the fixed planarity of the thiazole ring, creates complementary spatial properties [1] [7].
Electronic & Polarity Modulation: Pyrrolidine contributes strong hydrogen-bond basicity (pKBHX = 2.59) and aliphatic character, while thiazole provides π-conjugation and moderate hydrogen-bond accepting capability. Together, they create balanced solubility-lipophilicity profiles essential for drug-likeness. Computational studies indicate hybrids exhibit LogS values near -0.5 to 0.8 and PSA values of 60-90 Ų, optimizing membrane permeability and target engagement [1] [3].
Diversification Hotspots: The hybrid contains multiple synthetic handles – pyrrolidine N1 and C3 positions, thiazole C2, C4, and C5 – enabling extensive structure-activity relationship (SAR) exploration. This facilitates optimization for specific targets like kinases, GPCRs, and ion channels through rational substituent placement [6] [7].
Recent studies demonstrate that such hybrids exhibit enhanced target affinity (up to 10-fold increases) and improved selectivity profiles compared to single-heterocycle analogs, particularly against diabetes-related enzymes (DPP-IV, α-glucosidase) and oncogenic kinases [3] [6].
The specific compound (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol exemplifies modern hybrid design principles applied to therapeutic development. Its structure features a pyrrolidin-3-ol core with defined (R)-stereochemistry at the C3 chiral center, connected via a methylene linker to the thiazole C5 position – a less common attachment point offering distinct electronic and steric advantages [2]. This configuration yields a multidentate binding pharmacophore with hydrogen-bond donor/acceptor capabilities from the hydroxyl group, tertiary amine basicity from the pyrrolidine nitrogen, and thiazole aromaticity.
The molecule's emergence stems from targeted optimization efforts addressing limitations of earlier hybrid molecules. Computational analyses reveal its balanced molecular weight (196.26 g/mol) and moderate lipophilicity (cLogP ~0.8) align with Lipinski's criteria. Unlike planar bicyclic scaffolds, its sp³-character fraction (0.35) enhances solubility and reduces metabolic clearance risks. Preliminary docking studies against DPP-IV and cancer-related kinases suggest the (R)-enantiomer achieves superior binding energy compared to the (S)-counterpart due to optimal spatial positioning of the hydroxyl group in chiral binding pockets [3] [7].
Table 2: Key Physicochemical Properties of (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₁₂N₂OS | Balanced heteroatom content for drug-likeness |
Molecular Weight | 196.26 g/mol | Ideal for CNS and systemic targets |
Stereogenic Centers | 1 (C3) | Enantioselective target engagement |
Hydrogen Bond Donors | 1 (OH) | Key for polar interactions with targets |
Hydrogen Bond Acceptors | 4 (N,S,O,N) | Facilitates solubility and binding |
Polar Surface Area | ~62 Ų | Predicts good cell permeability |
Rotatable Bonds | 3 | Balanced flexibility for target accommodation |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: